molecular formula C17H25N3O2S B2581448 N'-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946303-04-4

N'-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2581448
CAS No.: 946303-04-4
M. Wt: 335.47
InChI Key: LDULDXREFZURJQ-UHFFFAOYSA-N
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Description

N’-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a cyclopentyl group, a pyrrolidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of cyclopentylamine with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the thiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrrolidine derivatives, and substituted thiophene compounds.

Scientific Research Applications

N’-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and 2-(pyrrolidin-1-yl)pyrimidine share structural similarities.

    Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and 3-iodothiophene are structurally related.

Uniqueness

N’-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its combination of a cyclopentyl group, a pyrrolidine ring, and a thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-cyclopentyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c21-16(17(22)19-14-5-1-2-6-14)18-11-15(13-7-10-23-12-13)20-8-3-4-9-20/h7,10,12,14-15H,1-6,8-9,11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDULDXREFZURJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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